1-Propionyl-D-proline
Description
Significance of N-Acylated D-Proline Derivatives in Chemical Biology
N-acylated D-proline derivatives represent a significant class of molecules in chemical biology due to the unique properties conferred by the proline ring and the N-acyl group. The pyrrolidine (B122466) ring of proline introduces a conformational rigidity that is valuable in the design of peptidomimetics and other bioactive molecules. mdpi.com This structural constraint helps to direct the appendages of the molecule into specific binding sites on enzymes or receptors. mdpi.com
The N-acyl group can be varied to modulate the lipophilicity and other physicochemical properties of the molecule, which in turn can influence its biological activity. nih.gov For instance, N-acylation has been shown to impact the ability of peptides to interact with and penetrate cell membranes. nih.gov In the context of drug discovery, N-acylated amino acids are explored for their potential to stimulate mitochondrial respiration. nih.gov The chemical reactivity and selectivity of N-acyl groups, such as in N-acyl imidazoles, are also harnessed for the chemical synthesis and labeling of proteins and the structural analysis of RNAs. researchgate.net
Overview of the Proline Enantiomer and Its Distinct Biological Implications
Proline exists in two mirror-image forms, or enantiomers: L-proline and D-proline. L-proline is the naturally occurring and abundant form, playing a crucial role in protein structure and synthesis. nih.gov D-proline, on the other hand, is less common in nature but has been identified in some bacterial proteins and is of significant interest in synthetic biology and drug design.
The two enantiomers can have markedly different biological effects. For example, studies have shown that while L-proline may influence stress-induced dopamine (B1211576) and serotonin (B10506) metabolism, D-proline can induce sedative and hypnotic effects. americanlaboratory.com This highlights the importance of stereochemistry in biological systems, where the specific three-dimensional arrangement of a molecule can determine its interaction with biological targets. D-proline and its derivatives are considered valuable as selective enzyme inhibitors and are used as intermediates in the synthesis of various pharmaceuticals. nih.govchemicalbook.com
Scope of Academic Inquiry into 1-Propionyl-D-proline and Related Structures
Academic research into this compound and related N-acylated D-proline structures is multifaceted. A primary area of investigation is their synthesis and characterization. This includes developing efficient methods for their preparation and using various analytical techniques to confirm their structure and purity. nih.govnih.gov
Another significant focus is the exploration of their physicochemical properties. These properties are crucial for understanding how these molecules behave in biological systems and for designing new compounds with desired activities. researchgate.net Furthermore, researchers are actively investigating the biological activities of these compounds. This includes their potential as enzyme inhibitors, their role in modulating cellular processes, and their application as chiral building blocks in the synthesis of more complex molecules. mdpi.comnih.govchemicalbook.com The study of these derivatives contributes to a deeper understanding of structure-activity relationships and provides a foundation for the development of new therapeutic agents and research tools. mdpi.comnih.gov
Physicochemical and Spectroscopic Data of this compound
The following table summarizes key physicochemical and spectroscopic information for this compound.
| Property | Value/Data |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | (2R)-1-propanoylpyrrolidine-2-carboxylic acid fluorochem.co.uk |
| Canonical SMILES | CCC(=O)N1CCC[C@@H]1C(=O)O fluorochem.co.uk |
| InChI | InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1 fluorochem.co.uk |
| LogP | 0.213 fluorochem.co.uk |
| Purity | Typically ≥98% for commercial samples fluorochem.co.uk |
This data is compiled from publicly available chemical databases and may vary slightly depending on the source and experimental conditions.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-propanoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOGFHQPAHSMQS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 Propionyl D Proline and Analogs
Direct N-Acylation Approaches for Proline Derivatives
The most direct route to 1-Propionyl-D-proline involves the N-acylation of the D-proline secondary amine. A widely employed method for this transformation is the Schotten-Baumann reaction. organic-chemistry.orgbyjus.comiitk.ac.inwikipedia.orglscollege.ac.in This reaction typically involves the use of an acyl chloride, in this case, propionyl chloride, and a base to neutralize the hydrochloric acid byproduct. organic-chemistry.orgbyjus.com The reaction is often carried out in a two-phase system consisting of an organic solvent and water. wikipedia.org
The general mechanism involves the nucleophilic attack of the amine on the acyl chloride, forming a tetrahedral intermediate which then collapses to form the amide bond. iitk.ac.in The base plays a crucial role in driving the reaction to completion by neutralizing the generated acid. byjus.com While specific literature detailing the synthesis of this compound is not abundant, the principles of the Schotten-Baumann reaction are broadly applicable to the acylation of amino acids. wikipedia.org For instance, the synthesis of N-acylated amino acid surfactants from L-proline and palmitoyl (B13399708) chloride has been successfully demonstrated using these conditions. A patent also describes the enzymatic synthesis of various N-acyl-L-proline derivatives, including N-propionyl-L-proline, from L-proline and the corresponding carboxylic acid, highlighting an alternative biocatalytic approach. google.com
Table 1: Schotten-Baumann Reaction for N-Acylation of Proline
| Reactant 1 | Reactant 2 | Base | Solvent System | Product |
| D-Proline | Propionyl Chloride | Aqueous NaOH | Dichloromethane/Water | This compound |
| Benzylamine | Acetyl Chloride | Aqueous NaOH | Organic/Aqueous | N-benzylacetamide wikipedia.org |
Stereoselective Synthesis of D-Proline Precursors
The availability of enantiomerically pure D-proline is a prerequisite for the synthesis of this compound. Several stereoselective methods have been developed to obtain this crucial precursor.
Asymmetric Transformation Methods
Asymmetric transformation provides an efficient route to D-proline from the more abundant L-proline. This process involves the formation of a salt between racemic proline and a chiral resolving agent, followed by in-situ racemization of the undesired enantiomer and preferential crystallization of the desired diastereomeric salt. One documented method involves the reaction of L-proline with R-tartaric acid in the presence of n-butyraldehyde and n-butyric acid, leading to the precipitation of D-proline-R-tartrate. chemicalbook.com This salt can then be treated with a base to liberate free D-proline. chemicalbook.com Proline racemase is an enzyme that can interconvert L- and D-proline, and its mechanism has been studied, providing insights into the enzymatic racemization process. nih.gov
Resolution of Racemic Proline Intermediates
Resolution of racemic proline or its derivatives is a common strategy to isolate the D-enantiomer. This can be achieved through chemical or enzymatic methods.
Chemoenzymatic synthesis offers a powerful approach. For example, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.netresearchgate.net The unreacted (R)-enantiomer can then be isolated and converted to cis-4-hydroxy-D-proline. researchgate.net Enzymatic resolution has also been applied to N-substituted proline derivatives, such as the resolution of racemic N-Boc-proline esters. researchgate.net
Table 2: Enzymatic Resolution of Proline Derivatives
| Substrate | Enzyme | Result | Reference |
| Racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester | Candida antarctica lipase B (CALB) | High enantioselectivity (>99.5% ee) for the (S)-enantiomer hydrolysis | researchgate.net |
| Racemic N-Boc-proline methyl ester | Candida antarctica lipase B (CALB) | Effective hydrolysis with E > 100 | researchgate.net |
Catalytic Hydrogenation Techniques
Asymmetric hydrogenation of a suitable prochiral precursor is another effective method for the synthesis of D-proline. A patented method describes the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde in the presence of a chiral iridium catalyst, (R)-SpiroPAP-Me-Ir, and potassium tert-butoxide to yield an intermediate that is then oxidized to D-proline with high optical purity. google.com The reaction is typically carried out under hydrogen pressure at room temperature. google.com
Table 3: Asymmetric Catalytic Hydrogenation for D-Proline Synthesis
| Substrate | Catalyst | Base | Reaction Conditions | Product | Yield | ee | Reference |
| Pyrrolidine-2-formaldehyde | (R)-SpiroPAP-Me-Ir | Potassium tert-butoxide | 2-4 MPa H₂, 20-25 °C, 3-5 h | D-proline (after oxidation) | 95.65% | 99% | google.com |
Solid-Phase Synthesis of Proline-Containing Peptides and Mimics
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the incorporation of proline and its derivatives is a common requirement.
Fmoc Solid-Phase Technology Applications
The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the most widely used method in SPPS. nih.gov Fmoc-D-proline is commercially available and can be incorporated into peptide chains using standard coupling protocols. However, the synthesis of long or "difficult" peptide sequences containing proline can be challenging due to peptide aggregation. researchgate.net
Table 4: Application of Pseudoproline Dipeptides in Fmoc-SPPS
| Feature | Description | Benefit |
| Structure | Oxazolidine (B1195125) or thiazolidine (B150603) ring formed from Ser/Thr or Cys | Mimics proline's kinked structure, disrupting β-sheet formation nih.gov |
| Compatibility | Compatible with standard Fmoc-SPPS protocols | Easily incorporated into automated synthesis nih.gov |
| Cleavage | Cleaved by TFA during final deprotection | Regenerates the native peptide sequence acs.org |
| Outcome | Increased purity and yield of crude peptides | Facilitates the synthesis of "difficult" sequences mdpi.com |
Pseudoproline Incorporation in Peptide Synthesis
During Fmoc-based solid-phase peptide synthesis (SPPS), peptide chains, particularly long or hydrophobic sequences, can aggregate due to the formation of intermolecular secondary structures like β-sheets. chempep.comiris-biotech.de This aggregation can lead to incomplete coupling reactions and significantly reduced synthesis yields. chempep.comwikipedia.org To mitigate these issues, pseudoproline dipeptides have been developed as powerful tools to disrupt aggregation and improve synthesis efficiency. iris-biotech.dewikipedia.org
Pseudoprolines are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as a proline-like oxazolidine or thiazolidine ring. chempep.comiris-biotech.dethieme-connect.de These artificially created dipeptides are introduced during SPPS in place of a standard dipeptide sequence (e.g., Xaa-Ser). chempep.comwikipedia.org The key function of a pseudoproline is to induce a "kink" in the peptide backbone, similar to that caused by a natural proline residue. iris-biotech.dethieme-connect.de This conformational disruption is achieved because the pseudoproline structure favors a cis-amide bond with the preceding amino acid residue, which effectively breaks up the formation of regular secondary structures responsible for aggregation. thieme-connect.de
The benefits of incorporating pseudoprolines are twofold: they act as temporary protecting groups for the side chains of Ser, Thr, or Cys, and they serve as solubilizing building blocks that enhance solvation and coupling rates. thieme-connect.de This approach has proven highly effective for the synthesis of challenging sequences, including long peptides, cyclic peptides, and small proteins. chempep.comwikipedia.org After the successful synthesis of the peptide, the oxazolidine/thiazolidine ring is readily cleaved under standard acidic conditions (e.g., with trifluoroacetic acid, TFA), restoring the native serine, threonine, or cysteine residue. iris-biotech.de
Advanced Derivatization Techniques for Functionalization
Beyond facilitating synthesis, advanced derivatization techniques allow for the introduction of diverse functional groups into the proline ring, enabling the creation of peptides with novel properties and applications. These methods provide precise control over the stereochemistry and functionality of the modified proline residue.
Proline editing is a versatile and practical strategy for the synthesis of peptides containing stereospecifically modified proline residues without requiring solution-phase synthesis of the modified amino acid. nih.govnih.gov The process begins with the incorporation of Fmoc-4R-Hydroxyproline (Hyp) into a growing peptide chain using standard automated solid-phase peptide synthesis (SPPS). nih.govacs.org
The general workflow for proline editing is as follows:
Incorporation : Commercially available Fmoc-4R-Hyp is coupled to the peptide resin. nih.gov
Orthogonal Protection : The hydroxyl group of the incorporated Hyp residue is protected, often with a trityl group, in an automated fashion. This protection is orthogonal to the Fmoc and side-chain protecting groups used for other amino acids. nih.gov
Peptide Elongation : The remainder of the peptide sequence is synthesized using standard SPPS protocols. nih.gov
Selective Deprotection : After chain assembly, the protecting group on the Hyp hydroxyl is selectively removed while the peptide remains on the solid support with all other protecting groups intact. nih.govresearchgate.net
Stereospecific Modification : The free hydroxyl group is then selectively and stereospecifically modified through a variety of chemical reactions. nih.govnih.gov The peptide backbone effectively serves to protect the proline's amino and carboxyl groups during these modification steps. acs.org
This technique allows for the conversion of a single hydroxyproline (B1673980) residue into a vast library of 4-substituted prolines with either 4R or 4S stereochemistry. nih.gov A wide array of functionalities can be introduced using reactions such as Mitsunobu, oxidation, reduction, acylation, and various substitution reactions. nih.govacs.org The functional groups that can be installed include recognition motifs (e.g., biotin), spectroscopic handles for NMR or fluorescence, and reactive handles for further modification. nih.govnih.gov
A significant application of proline editing is the installation of reactive handles for bioorthogonal conjugation. nih.gov Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. americanpeptidesociety.org By modifying the proline residue with a specific reactive group, peptides can be precisely labeled with probes, conjugated to larger molecules, or cyclized. nih.gov
Proline editing provides access to derivatives that can participate in numerous bioorthogonal reactions. nih.govnih.gov For instance, an azide (B81097) or alkyne group can be introduced onto the proline ring, allowing the peptide to undergo a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.gov Similarly, incorporating a ketone or hydroxylamine (B1172632) handle enables conjugation via oxime ligation. thieme-connect.denih.gov This approach allows for the parallel execution of multiple distinct bioorthogonal reactions in a single solution. nih.govacs.org
The table below summarizes some of the key bioorthogonal reactions that can be performed on peptides containing proline residues functionalized via proline editing. nih.govnih.govacs.org
| Reaction Type | Reactive Handles on Proline | Description |
| Azide-Alkyne Cycloaddition | Azide, Alkyne | A highly efficient and specific "click chemistry" reaction for conjugating molecules. |
| Oxime Ligation | Ketone, Hydroxylamine | Forms a stable oxime bond, often used for labeling and conjugation. |
| Tetrazine Ligation | Tetrazine, trans-Cyclooctene | An extremely fast and selective reaction, part of the inverse-electron-demand Diels-Alder reaction family. |
| Native Chemical Ligation | Thioester, N-terminal Cysteine | A method for ligating two unprotected peptide fragments. |
| Suzuki/Sonogashira Coupling | Aryl Halide, Boronic Acid/Alkyne | Palladium-catalyzed cross-coupling reactions to form C-C bonds. |
| Diels-Alder Reaction | Diene, Dienophile | A cycloaddition reaction to form cyclic structures. |
These advanced derivatization and conjugation strategies transform proline from a simple structural component into a highly versatile and functionalizable scaffold within a peptide sequence.
Advanced Analytical Characterization and Structural Elucidation of 1 Propionyl D Proline
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of "1-Propionyl-D-proline" and related compounds. Its high sensitivity and specificity allow for precise identification and quantification, even in complex biological matrices. Various MS-based techniques, often coupled with chromatographic separation, provide comprehensive structural information and enable its detection in diverse research samples.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, which typically preserves the molecular ion and minimizes fragmentation. This technique is particularly useful for determining the molecular weight of the compound with high accuracy. nih.gov
Positive ion ESI-MS spectra of proline-containing peptides generally show protonated molecules. nih.gov For this compound, this would correspond to the [M+H]⁺ ion. The exact mass measurement provided by high-resolution ESI-MS can aid in confirming the elemental composition of the molecule. ESI-MS has been successfully employed for the rapid determination of the enantiomeric excess of D- and L-proline, demonstrating its utility in chiral analysis following appropriate derivatization. americanlaboratory.com
| Parameter | Description |
| Ionization Mode | Positive or negative ion mode can be used, though positive mode is common for proline derivatives, detecting the [M+H]⁺ ion. |
| Sample Preparation | The sample is typically dissolved in a suitable solvent mixture, such as acetonitrile/water with a small amount of formic acid to facilitate protonation. nih.gov |
| Key Advantage | "Soft" ionization preserves the molecular ion, allowing for accurate molecular weight determination. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid derivatives, chemical derivatization is necessary to increase their volatility and thermal stability. sigmaaldrich.com For proline and its derivatives, a two-step derivatization process, such as methylation followed by acetylation, can be employed to replace active hydrogens, thereby improving chromatographic properties. sigmaaldrich.com
The electron ionization (EI) mode in GC-MS provides characteristic fragmentation patterns that serve as a "fingerprint" for the compound, aiding in its structural elucidation and positive identification. nih.gov The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the analyte. mpg.de
| Derivatization Step | Reagent Example | Purpose |
| Esterification | Methanolic HCl | Converts the carboxylic acid group to a methyl ester. sigmaaldrich.com |
| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Blocks the amino group, increasing volatility. sigmaaldrich.com |
Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS)
Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of a qTOF mass spectrometer. nih.gov This powerful combination is ideal for analyzing complex mixtures and identifying unknown compounds. nih.gov
For this compound, UHPLC would provide excellent separation from other components in a sample matrix. The qTOF-MS would then allow for the accurate mass measurement of the parent ion and any fragment ions, facilitating the confirmation of its elemental composition and aiding in structural elucidation. nih.gov This technique has been used to differentiate between closely related compounds, such as 1-propionyl-d-lysergic acid diethylamide (1P-LSD) and LSD, demonstrating its high resolving power. nih.gov
Typical UHPLC-qTOF-MS Parameters:
Ionization Source: Electrospray Ionization (ESI) is commonly used. nih.gov
Mass Analyzer: A quadrupole and a time-of-flight analyzer work in tandem.
Data Acquisition: Data can be acquired in full-scan mode to detect all ions within a certain mass range or in a targeted MS/MS mode for fragmentation analysis of specific ions. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is a crucial technique for the structural elucidation of molecules. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. acs.org The fragmentation pattern provides valuable information about the compound's structure.
The fragmentation of proline-containing peptides is a well-studied area. A characteristic "proline effect" is often observed, where cleavage of the amide bond N-terminal to the proline residue is favored. nih.govresearchgate.net While this compound is not a peptide, understanding the fragmentation behavior of the N-acyl bond and the proline ring is essential. The fragmentation pattern would likely involve cleavage of the propionyl group and fragmentation of the proline ring itself. These fragmentation pathways are critical for the definitive identification of the molecule. pacific.edu
| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Description of Neutral Loss |
| [M+H]⁺ | Varies | Loss of the propionyl group (C₃H₅O) |
| [M+H]⁺ | Varies | Loss of water (H₂O) |
| [M+H]⁺ | Varies | Loss of carbon monoxide (CO) |
Metabolomics Applications for Proline Derivatives in Research Samples
Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com Mass spectrometry-based metabolomics, particularly when coupled with liquid chromatography (LC-MS), is a powerful platform for this type of analysis. mdpi.comnih.gov
Proline and its derivatives play significant roles in various biological processes, and their levels can be indicative of certain physiological or pathological states. mdpi.comresearchgate.net Targeted metabolomics methods can be developed to specifically quantify this compound and other related metabolites in cell cultures or other biological samples. mdpi.com Such studies can provide insights into metabolic pathways and help identify potential biomarkers. researchgate.net Untargeted metabolomics approaches, on the other hand, can be used to discover novel proline derivatives and explore their roles in biological systems.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for the separation of this compound from impurities and for the assessment of its purity. The choice of chromatographic method depends on the properties of the compound and the analytical requirements.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and purification of non-volatile compounds. google.com For the chiral separation of D- and L-proline derivatives, specialized chiral stationary phases are employed. impactfactor.orgnih.gov The enantiomeric purity of this compound can be determined by developing a chiral HPLC method that effectively separates it from its L-enantiomer. Derivatization with a UV-active or fluorescent tag may be necessary if the compound lacks a suitable chromophore for detection. impactfactor.orgresearchgate.net
Gas chromatography (GC) can also be used for the purity assessment of this compound after appropriate derivatization to increase its volatility. sigmaaldrich.com Chiral GC columns can be used for the enantiomeric separation of proline derivatives. sigmaaldrich.com
Thin-layer chromatography (TLC) is a simple and rapid technique that can be used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. researchgate.net
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |
| Chiral HPLC | CHIRALPAK-IA impactfactor.org | Ethanol (B145695) with 0.1% trifluoroacetic acid impactfactor.org | UV or Mass Spectrometry |
| Chiral GC | CHIRALDEX G-TA sigmaaldrich.com | Helium carrier gas | Flame Ionization Detector (FID) or Mass Spectrometry |
| TLC | Silica (B1680970) gel | Dioxane:water with acetic acid researchgate.net | Ninhydrin staining researchgate.net |
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. nih.gov Due to the structural modifications in proline analogues, such as the addition of a propionyl group, HPLC methods can be tailored for specific analytical challenges, including purity assessment and enantiomeric separation. sigmaaldrich.com The choice between reversed-phase and normal-phase chromatography depends on the specific analytical goal.
Reversed-Phase HPLC is a powerful method for the purity analysis of this compound. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The addition of the propionyl group to D-proline increases its hydrophobicity, leading to stronger retention on a C18 or C8 column compared to the parent amino acid.
Detailed research findings indicate that for proline derivatives, mobile phases often consist of water-acetonitrile or water-methanol mixtures, frequently with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and ensure the ionization state of the carboxyl group. nih.gov The separation of proline enantiomers has been achieved under reversed-phase conditions using a Chiralpak IC column. researchgate.net For the analysis of this compound, a gradient elution method would typically be employed to ensure adequate separation from potential impurities, such as unreacted D-proline or other synthesis byproducts. Detection is commonly performed using UV spectrophotometry, although proline and its simple acyl derivatives lack a strong chromophore, which can limit sensitivity. impactfactor.org Derivatization with a UV-active or fluorescent tag can be employed to enhance detection limits if necessary. nih.govresearchgate.net
Table 1: Illustrative RP-HPLC Parameters for Proline Derivative Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.0 µm | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.05% Phosphoric Acid in Water | Aqueous component of the mobile phase; acid modifier improves peak shape. google.com |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute analytes from the column. google.com |
| Gradient | 5% to 80% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.8 mL/min | Controls the speed of the mobile phase through the column. google.com |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak resolution. google.com |
| Detection | UV at 210 nm | Wavelength for detecting the peptide bond and carboxyl group. google.com |
| Injection Vol. | 5 µL | The amount of sample introduced into the system. google.com |
To determine the enantiomeric purity of this compound and quantify any contamination with its L-enantiomer, Normal-Phase HPLC with a Chiral Stationary Phase (CSP) is the method of choice. CSPs create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of proline derivatives. researchgate.net
For this analysis, a non-polar mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like ethanol or isopropanol, is used. researchgate.nethplc.eu The addition of a small amount of an acidic modifier, such as TFA, can be crucial for achieving good peak shape and resolution. impactfactor.orgresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times. Because this compound lacks a strong native chromophore, derivatization with a fluorescent reagent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be performed to enable highly sensitive detection at an appropriate wavelength (e.g., 465 nm). impactfactor.org
Table 2: Representative NP-HPLC Chiral Separation Parameters for Derivatized Proline
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | CHIRALPAK IA, 4.6 x 250 mm, 5 µm | Polysaccharide-based CSP for enantiomeric separation. impactfactor.org |
| Mobile Phase | Ethanol with 0.1% TFA | Polar mobile phase for use with a polar CSP, with an additive to improve peak shape. impactfactor.org |
| Elution | Isocratic | A constant mobile phase composition is used throughout the run. |
| Flow Rate | 0.6 mL/min | Optimized for resolution on the specific column. impactfactor.org |
| Column Temp. | 40 °C | Higher temperatures can affect chiral recognition but improve efficiency. impactfactor.org |
| Detection | UV at 465 nm (after derivatization with NBD-Cl) | Wavelength for detecting the fluorescently tagged analyte. impactfactor.org |
| Injection Vol. | 10 µL | Sample volume. impactfactor.org |
Gas Chromatography (GC) with Chiral Derivatization and Stationary Phases
Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable technique for the chiral analysis of proline and its derivatives. sigmaaldrich.com However, due to the low volatility of amino acids, derivatization is a mandatory step to convert the analyte into a form suitable for GC analysis. sigmaaldrich.com For this compound, the amino group is already acylated, but the carboxylic acid group must be esterified (e.g., methylation) to increase volatility. sigmaaldrich.com
The enantiomeric separation is then achieved on a chiral stationary phase. A two-step derivatization process, such as methylation followed by acylation, can be used to replace active hydrogens without causing racemization, allowing for successful enantiomeric separation. sigmaaldrich.com For instance, after esterifying the carboxyl group of this compound, the resulting compound can be analyzed on a chiral column like CHIRALDEX G-TA. sigmaaldrich.com The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com
Table 3: General GC Conditions for Chiral Analysis of Proline Derivatives
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Derivatization | Esterification (e.g., with methanolic HCl) | To block the polar carboxyl group and increase volatility. sigmaaldrich.com |
| Column | CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl) | Chiral stationary phase to enable enantioseparation. sigmaaldrich.com |
| Carrier Gas | Helium | Inert gas to carry the analyte through the column. tandfonline.com |
| Column Temp. | 180 °C (Isothermal or Programmed) | Temperature affects selectivity; lower temperatures can increase chiral selectivity. sigmaaldrich.comtandfonline.com |
| Injector Temp. | 220 °C | Ensures rapid volatilization of the sample. tandfonline.com |
| Detector | Flame Ionization Detector (FID) | A common and robust detector for organic compounds. |
| Split Ratio | 1:100 | Reduces the amount of sample reaching the column to prevent overloading. tandfonline.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.orgthieme.de In the synthesis of this compound from D-proline and a propionylating agent (e.g., propionyl chloride or propionic anhydride), TLC can be used to track the consumption of the starting material (D-proline) and the formation of the product. libretexts.org
A typical TLC analysis involves spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) onto a silica gel plate. rochester.edu The plate is then developed in an appropriate solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. rsc.org Since D-proline is highly polar, it will have a low retention factor (Rf), remaining near the baseline. The product, this compound, is less polar due to the acylation of the amino group and will travel further up the plate, exhibiting a higher Rf value. The reaction is considered complete when the spot corresponding to D-proline is no longer visible in the reaction mixture lane. libretexts.org Visualization can be achieved using UV light if the compounds are UV-active, or by staining with an appropriate reagent, such as ninhydrin, which reacts with the primary or secondary amine of the unreacted D-proline but not with the acylated product.
Table 4: TLC Monitoring of this compound Synthesis
| Lane on TLC Plate | Expected Observation (Start of Reaction) | Expected Observation (End of Reaction) |
|---|---|---|
| 1. D-Proline (SM) | Single spot at low Rf | Single spot at low Rf |
| 2. Co-spot (SM + Rxn) | Two distinct spots (low and high Rf) | Single spot at high Rf |
| 3. Reaction Mixture (Rxn) | Faint spot at high Rf, strong spot at low Rf | Strong, single spot at high Rf; no spot at low Rf |
Development of Novel Analytical Platforms for Proline and Derivatives
Research into the analysis of proline and its derivatives continues to evolve, with new platforms being developed to enhance sensitivity, specificity, and throughput. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a key area of development, offering high sensitivity and the ability to confirm the identity of analytes by their mass-to-charge ratio. creative-proteomics.com This is particularly useful for complex biological samples where proline derivatives may be present at low concentrations. creative-proteomics.com
Isotope labeling studies, using techniques like Isotope Ratio Mass Spectrometry (IRMS), allow for the tracing of proline and its metabolites through biological pathways. creative-proteomics.comnih.gov Furthermore, there is ongoing research into new chiral stationary phases for both HPLC and GC to improve enantiomeric separations. nih.gov These include stationary phases with different peptide lengths or linkage chemistries to enhance chiral recognition capabilities. nih.gov The development of metabolomics platforms allows for the simultaneous identification and quantification of a wide range of proline-related metabolites, providing a comprehensive view of its metabolic network. creative-proteomics.com Such advanced platforms are critical for applications in drug discovery, where proline analogues are increasingly used as versatile building blocks. nih.gov
Biochemical and Molecular Interactions of 1 Propionyl D Proline Analogs
Enzymatic Substrate Specificity and Catalytic Mechanisms
The interaction of 1-Propionyl-D-proline analogs with enzymes is highly specific, dictated by the precise structural requirements of enzyme active sites. The presence of the N-propionyl group and the D-chiral center significantly alters the potential for these compounds to serve as substrates or inhibitors compared to endogenous L-proline.
Peptidyl-prolyl cis-trans isomerases (PPIases) are enzymes that catalyze the isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and regulation. frontiersin.org The most studied member of this family is Pin1, which uniquely recognizes and acts upon motifs containing a phosphorylated serine or threonine residue immediately preceding proline (pSer/Thr-Pro). mdpi.comnih.gov
Pin1 consists of two main domains: an N-terminal WW domain that specifically binds to the pSer/Thr-Pro motif, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization. mdpi.commdpi.com This specificity for a phosphate (B84403) group is crucial for its biological activity, acting as a molecular switch in various cellular signaling pathways. nih.gov
Given this mechanism, this compound and its N-acylated analogs are not expected to be substrates for Pin1. The N-propionyl group is not a phosphate group, and therefore, these compounds lack the essential recognition motif required for binding to the Pin1 WW domain. frontiersin.orgnih.gov Consequently, Pin1 cannot catalyze the isomerization of the propionyl-D-proline bond. The enzyme's function is contingent on phosphorylation, a modification absent in these analogs. nih.gov
Proline racemase is an enzyme found in certain bacteria that catalyzes the interconversion of L-proline and D-proline. wikipedia.org This process is vital for organisms that use D-proline, for instance, in their cell walls or as a defense mechanism. mdpi.com The catalytic mechanism involves two cysteine residues in the active site that act as bases, abstracting and donating a proton at the α-carbon of proline to invert its stereochemistry. wikipedia.orgnih.gov
The natural substrates for proline racemase are the free amino acids L-proline and D-proline. nih.gov The presence of the N-propionyl group in this compound blocks the secondary amine that is essential for the enzymatic reaction. Therefore, this compound cannot act as a substrate for proline racemase. Instead, by occupying the active site, N-acylated proline analogs could potentially act as competitive inhibitors of the enzyme. This is analogous to the known inhibition by pyrrole-2-carboxylic acid, a transition state analog that binds tightly to the active site and blocks the conversion of proline enantiomers. wikipedia.org
The catabolism of proline is a two-step mitochondrial process initiated by the enzyme Proline Dehydrogenase (PRODH), also known as Proline Oxidase. PRODH catalyzes the FAD-dependent oxidation of L-proline to Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov P5C is then further oxidized to glutamate (B1630785) by P5C Dehydrogenase (P5CDH). frontiersin.orgnih.gov
The substrate for PRODH is L-proline, which binds to the active site to allow for the oxidation of its secondary amine. nih.gov this compound, being an N-acylated D-amino acid, is not a suitable substrate for PRODH. The N-propionyl group prevents the necessary oxidation reaction, and the D-configuration is not recognized by this stereospecific enzyme.
However, studies on proline analogs have shown that PRODH can accommodate structurally similar molecules. For instance, the sulfur-containing proline analogs thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C) have been shown to be substrates for PRODH, with catalytic efficiencies even higher than that of L-proline. nih.gov This suggests that while the core ring structure is recognized, modifications at the nitrogen atom, such as acylation, prevent catalysis.
| Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |
|---|---|---|---|
| L-Proline | 15 ± 1 | 25 ± 4 | (6.0 ± 1.0) x 105 |
| L-Thiazolidine-4-carboxylate (T4C) | 13.6 ± 0.4 | 1.8 ± 0.2 | (7.6 ± 0.9) x 106 |
| L-Thiazolidine-2-carboxylate (T2C) | 14.1 ± 0.5 | 0.48 ± 0.07 | (2.9 ± 0.5) x 107 |
Propionyl-CoA Carboxylase (PCC) is a biotin-dependent mitochondrial enzyme that plays a crucial role in the catabolism of certain amino acids and odd-chain fatty acids. nih.govmedlink.com Its primary function is to catalyze the carboxylation of propionyl-CoA to form D-methylmalonyl-CoA. nih.govnih.gov
The substrate specificity of PCC is directed towards the propionyl group when it is activated as a thioester with Coenzyme A (CoA). ebi.ac.uk The large CoA molecule provides numerous binding interactions within the enzyme's active site, ensuring proper positioning of the propionyl group for carboxylation.
This compound is structurally dissimilar to propionyl-CoA. It lacks the entire Coenzyme A moiety and instead features a D-proline ring. Due to this profound structural difference, this compound is not a substrate, inhibitor, or ligand for Propionyl-CoA Carboxylase. The enzyme's active site is tailored to recognize the specific shape and chemical nature of propionyl-CoA, and it would not have any significant affinity for an N-acylated amino acid like this compound. nih.gov
Influence on Polypeptide Conformation and Dynamics
The incorporation of proline and its analogs into a polypeptide chain has significant stereochemical consequences that dictate local and global protein structure.
The conformation of a polypeptide backbone is defined by three dihedral angles for each residue: phi (ϕ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). expasy.org The unique cyclic structure of proline, where the side chain loops back to form a bond with the backbone nitrogen atom, imposes significant restrictions on the phi (ϕ) angle. youtube.comyoutube.com
For a standard L-proline residue, the ϕ angle is sterically restricted to a narrow range, typically around -60° to -75°. nih.govnih.gov In the case of a D-proline residue, as in a peptide containing a this compound analog at its N-terminus, the stereochemistry is inverted. This results in a preference for a positive ϕ angle, in the range of +60° to +75°, which corresponds to the left-handed alpha-helical region of a Ramachandran plot. youtube.com
The omega (ω) angle, which defines the geometry of the peptide bond itself, is typically found in the trans conformation (ω ≈ 180°) due to steric hindrance. expasy.org However, the peptide bond preceding a proline residue (an X-Pro bond) has a significantly lower energy barrier to adopting the cis conformation (ω ≈ 0°). nih.gov This propensity for cis-trans isomerization is a key feature of proline's structural role. The N-propionyl group of this compound mimics a preceding peptide bond and would similarly be expected to exhibit a higher propensity for the cis conformation compared to non-proline residues.
| Isomer | Phi (ϕ) Angle Range | Psi (ψ) Angle Range | Omega (ω) Angle Preference |
|---|---|---|---|
| L-Proline | -60° to -75° | Variable (e.g., ~145° for PII helix) | Trans (~80%), Cis (~20%) |
| D-Proline | +60° to +75° | Variable | Trans (~80%), Cis (~20%) |
Stabilization of Cis-Trans Proline Amide Bond Isomerism
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, a phenomenon known as cis-trans isomerism. nih.govnih.gov Unlike most other amino acid residues where the trans form is overwhelmingly favored due to steric hindrance, the energy difference between the cis and trans isomers of an Xaa-Pro bond is relatively small. nih.gov This leads to a significant population of the cis isomer, which can play a critical role in protein folding, structure, and function. nih.gov The presence of an N-acyl group, such as the propionyl group in this compound, directly influences this equilibrium.
Studies on N-acetylproline, a close analog of this compound, have demonstrated that the nature of the acyl group and the solvent environment can modulate the cis/trans ratio. nih.gov NMR spectroscopic analyses of various N-acylproline analogs have shown that while many exhibit a cis-trans isomerization ratio similar to N-acetyl-L-proline, specific modifications can lock the conformation in a predominantly cis or trans state. researchgate.net For instance, the introduction of bulky substituents or specific electronic interactions can shift the equilibrium. The propionyl group, being slightly larger than the acetyl group, would be expected to exert its own specific steric and electronic effects on the stability of the cis and trans conformers. The D-configuration of the proline ring in this compound further adds to the unique conformational landscape of this molecule.
The stabilization of a particular isomer can also be influenced by neighboring residues in a peptide chain. Aromatic residues preceding a proline have been shown to stabilize the cis conformation through favorable interactions between the aromatic ring and the proline residue. nih.gov While this compound itself is not part of a peptide in this context, this principle highlights the importance of local electronic environments in determining the preferred amide bond conformation.
| Proline Analog Feature | Influence on Cis-Trans Isomerism | Potential Implication for this compound |
|---|---|---|
| N-Acyl Group | Steric and electronic effects of the acyl group modulate the cis/trans ratio. | The propionyl group likely influences the equilibrium, potentially favoring one isomer over the other compared to an acetyl group. |
| Solvent Polarity | Can shift the equilibrium; polar solvents may favor a different isomer compared to nonpolar solvents. | The conformational preference of this compound may vary depending on the biological environment (e.g., aqueous cytoplasm vs. lipid membrane). |
| Neighboring Residues (in peptides) | Aromatic residues can stabilize the cis conformation through non-covalent interactions. | While not directly applicable to the isolated molecule, this highlights the sensitivity of the proline amide bond to its local chemical environment. |
Proline Ring Puckering Dynamics (Endo/Exo Conformations)
| Conformational State | Description | Influencing Factors for this compound |
|---|---|---|
| Endo Pucker | A specific puckered conformation of the pyrrolidine (B122466) ring. Often associated with the cis amide bond. | The stereochemistry (D-proline) and the electronic nature of the propionyl group. |
| Exo Pucker | The alternative major puckered conformation of the pyrrolidine ring. Often associated with the trans amide bond. | The stereochemistry (D-proline) and the electronic nature of the propionyl group. |
Modulation of Specific Biochemical Pathways in Model Systems
As an analog of the metabolically active amino acid proline, this compound has the potential to interact with and modulate key biochemical pathways. The metabolic fate and signaling roles of proline are intrinsically linked to cellular energy status, redox balance, and stress responses.
Proline Metabolic Cycle and Redox Balance
The proline metabolic cycle involves the interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C), catalyzed by proline dehydrogenase (PRODH) and P5C reductase (PYCR), respectively. mdpi.comnih.gov This cycle is not merely a pathway for proline synthesis and degradation but also plays a crucial role in cellular redox homeostasis by shuttling reducing equivalents between the cytosol and mitochondria. mdpi.comnih.gov
Proline biosynthesis consumes NADPH, thereby influencing the NADP+/NADPH ratio, while proline degradation via PRODH in the mitochondria donates electrons to the electron transport chain, producing FADH2 and contributing to ATP synthesis and reactive oxygen species (ROS) generation. mdpi.comnih.gov The D-enantiomer of proline can also be metabolized, often by D-amino acid oxidase, to form 1-pyrroline-2-carboxylic acid. hmdb.ca It is conceivable that this compound could interact with the enzymes of proline metabolism. For instance, it might act as a substrate or an inhibitor of PRODH or PYCR. Inhibition of PYCR1 by proline analogs has been demonstrated to disrupt cancer cell proliferation, highlighting the therapeutic potential of targeting this pathway. nih.gov
Interplay with Pentose (B10789219) Phosphate Pathway and TCA Cycle Anaplerosis
The proline metabolic cycle is intricately connected with central carbon metabolism, including the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. The synthesis of proline from glutamate requires NADPH, a key product of the oxidative branch of the PPP. nih.gov By consuming NADPH, proline biosynthesis can stimulate the flux through the PPP, which is essential for nucleotide synthesis and for generating the primary cellular antioxidant, NADPH. nih.govnih.gov
Conversely, the degradation of proline yields glutamate, which can be converted to α-ketoglutarate, a key intermediate of the TCA cycle. researchgate.net This process, known as anaplerosis, replenishes the pool of TCA cycle intermediates that may be depleted for biosynthetic purposes. wikipedia.org The propionyl group of this compound, if cleaved, could potentially be metabolized to propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle, another anaplerotic route. nih.govnih.gov Therefore, this compound could potentially influence both the PPP and the TCA cycle, thereby impacting cellular energy production and biosynthetic capacity.
Involvement in Cellular Stress Responses at a Molecular Level
Proline accumulation is a well-documented response to various cellular stresses, including osmotic and oxidative stress. nih.govcore.ac.uk Proline and its metabolism are believed to protect cells from stress through several mechanisms: acting as an osmolyte, scavenging reactive oxygen species (ROS), stabilizing proteins and membranes, and modulating redox balance. nih.gov The catabolism of proline by PRODH can lead to the generation of ROS in the mitochondria, which can act as signaling molecules to trigger stress response pathways or, at high levels, induce apoptosis. nih.gov
Given its structural similarity to proline, this compound may also participate in cellular stress responses. It could potentially act as a direct ROS scavenger or influence the expression and activity of antioxidant enzymes. nih.gov Alternatively, if it is metabolized, it could contribute to the proline-P5C cycle and thereby modulate the production of mitochondrial ROS. The D-configuration might lead to different metabolic processing and, consequently, a distinct impact on cellular redox signaling compared to L-proline.
Receptor and Enzyme Binding Studies (In Vitro/In Silico)
To elucidate the specific molecular targets of this compound, in vitro and in silico binding studies are essential. These approaches can identify and characterize the interactions of the compound with specific receptors and enzymes, providing insights into its mechanism of action.
In vitro studies would involve biochemical assays to measure the binding affinity and functional effect of this compound on purified enzymes or receptors. For instance, enzyme inhibition assays could determine if this compound acts as an inhibitor of key enzymes in proline metabolism, such as PYCR1 or PRODH. nih.gov The discovery of N-formyl-L-proline as a competitive inhibitor of PYCR1 through a screen of proline analogs demonstrates the feasibility of this approach. nih.gov Radioligand binding assays could be employed to assess its affinity for various receptors, as proline itself has been shown to interact with certain neurotransmitter receptors. researchgate.net
In silico studies, such as molecular docking, can predict the binding mode and affinity of this compound to the active site of a target protein. By modeling the three-dimensional structure of the compound and its potential protein targets, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Such studies could guide the design of more potent and selective analogs and help to interpret the results of in vitro experiments. Given the D-proline scaffold, it would be particularly interesting to investigate its binding to enzymes that recognize D-amino acids.
| Study Type | Methodology | Potential Targets for this compound | Information Gained |
|---|---|---|---|
| In Vitro | Enzyme Inhibition Assays | PYCR1, PRODH, D-amino acid oxidase | Inhibition constants (Ki, IC50), mechanism of inhibition (e.g., competitive, non-competitive). |
| In Vitro | Radioligand Binding Assays | Neurotransmitter receptors (e.g., glycine, NMDA receptors) | Binding affinity (Kd), receptor selectivity. |
| In Silico | Molecular Docking | Crystal structures of proline-metabolizing enzymes and receptors. | Predicted binding pose, binding energy, key interacting residues. |
Angiotensin-Converting Enzyme (ACE) Interaction Studies
While L-proline is a well-established component of many clinically successful ACE inhibitors, such as captopril (B1668294) and enalapril, the investigation of D-proline analogs in this context has also been a subject of scientific inquiry. The proline moiety in these inhibitors is crucial for their interaction with the S2' subsite of the ACE active site. Although specific inhibitory data for this compound against ACE is not extensively documented in publicly available literature, the principles of ACE inhibition by proline-containing molecules provide a framework for understanding potential interactions.
ACE inhibitors typically function by chelating the zinc ion in the enzyme's active site and forming hydrogen bonds with key amino acid residues. For instance, in established inhibitors, the carboxylate group of the proline residue is vital for this interaction. The N-acyl group, in this case, the propionyl group, would occupy a hydrophobic pocket, and its size and nature can influence the binding affinity.
Research into proline-based ACE inhibitors has demonstrated that modifications to the proline ring and its substituents can significantly impact inhibitory potency. While a direct comparison with this compound is not available, studies on various proline derivatives have shown a range of inhibitory activities, highlighting the sensitivity of the ACE active site to the inhibitor's stereochemistry and the nature of its acyl group.
Table 1: Illustrative ACE Inhibitory Activity of Proline-Containing Compounds
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Captopril | ACE | 20.0 nM aatbio.com |
| Lisinopril | ACE | 1.2 nM aatbio.com |
| Enalaprilat | ACE | 2.4 nM aatbio.com |
| L-Alanyl-L-proline | ACE | 42,000 - 229,086.77 nM aatbio.com |
Matrix Metalloprotease (MMP) Inhibition Mechanisms
Matrix metalloproteases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets. D-proline derivatives have emerged as a promising class of MMP inhibitors. mdpi.com The rigid D-proline scaffold serves as a template to orient functional groups that can interact with the enzyme's active site, particularly the catalytic zinc ion and the specificity pockets (S1', S2', etc.).
Numerous studies have focused on designing D-proline-based MMP inhibitors with high potency and selectivity. These inhibitors typically feature a zinc-binding group (ZBG), such as a hydroxamate or carboxylate, attached to the proline scaffold. The N-substituent, which in the case of this compound would be the propionyl group, and other modifications on the pyrrolidine ring are crucial for achieving selectivity among different MMPs. For example, derivatives of cis-4-hydroxy-D-proline have been shown to be effective inhibitors of MMP-2 and MMP-13. mdpi.com
The development of these inhibitors has led to compounds with nanomolar potency. The structure-activity relationship (SAR) studies reveal that the stereochemistry of the proline ring and the nature of the substituents are critical for effective inhibition. nih.gov
Table 2: Examples of D-proline Analog Inhibition of Matrix Metalloproteinases
| Compound Type | Target MMPs | Reported Potency | Reference |
|---|---|---|---|
| cis-4-hydroxy-D-proline derivatives | MMP-2, MMP-13 | Effective Inhibition | mdpi.com |
| D-proline-derived hydroxamic acids | Various MMPs | IC50 values in the nanomolar range | nih.gov |
| Proline-based inhibitors with an sp2 center at C-4 | MMP-3, MMP-1 | Potencies <10 nM for MMP-3 and <100 nM for MMP-1 | nih.gov |
Other Enzyme-Ligand Interactions of Academic Interest
Beyond ACE and MMPs, the D-proline scaffold has been explored as a potential inhibitor for other classes of enzymes, demonstrating its versatility in drug design.
Metallo-β-Lactamases (MBLs): D-proline derivatives have been investigated as inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. The D-proline core can position a thiol and a carboxylate group to effectively coordinate the zinc ions in the MBL active site. mdpi.com
Pyrroline-5-Carboxylate Reductase 1 (PYCR1): This enzyme is involved in proline biosynthesis and is considered a potential target in cancer therapy. A screening of proline analogs identified several inhibitors of human PYCR1. For instance, N-formyl L-proline was found to be a competitive inhibitor with an inhibition constant (Ki) of 100 μM. nih.gov
Proline Dehydrogenase (PRODH): This mitochondrial enzyme is crucial for cancer cell survival under stress. While not a direct analog of this compound, N-propargylglycine, a structural relative, acts as a suicide inhibitor of PRODH. nih.gov
Histone Deacetylases (HDACs): D-proline is a component of naturally occurring tetrapeptides, such as Trapoxin B, which exhibit potent antiprotozoal activity through the inhibition of HDACs. mdpi.com
These examples underscore the broad applicability of the D-proline scaffold in developing enzyme inhibitors for a range of therapeutic targets. The conformational rigidity and chemical tractability of D-proline and its analogs continue to make them valuable tools in biochemical and medicinal chemistry research.
Theoretical and Computational Studies of 1 Propionyl D Proline and Its Derivatives
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules. These methods are particularly useful for exploring the conformational flexibility and dynamic behavior of molecules like 1-Propionyl-D-proline.
The conformational landscape of proline and its derivatives is uniquely complex due to two main structural features: the puckering of the five-membered pyrrolidine (B122466) ring and the cis-trans isomerization of the N-acyl-proline (in this case, propionyl-proline) peptide bond.
The pyrrolidine ring of proline is not planar and typically adopts one of two puckered conformations, known as Cγ-endo (down) or Cγ-exo (up). The N-propionyl group, like other N-acyl substituents, influences the energetic preference for one pucker over the other through steric and electronic effects.
A critical aspect of N-acyl-proline derivatives is the rotational barrier around the C-N amide bond, which leads to the existence of two distinct isomers: cis and trans. The energy difference between these two states is relatively small, allowing for their co-existence in solution. MD simulations can be employed to explore the energy barriers between these conformations and to determine their relative populations.
Table 1: Representative Dihedral Angles for cis and trans Isomers of an N-Acyl-D-proline Derivative
| Dihedral Angle | trans Isomer (degrees) | cis Isomer (degrees) |
|---|---|---|
| ω (Cα-C'-N-Cα) | ~180 | ~0 |
| φ (C'-N-Cα-C) | -60 to -75 | -60 to -75 |
Note: The values presented are typical for N-acyl-proline derivatives and serve as an illustrative example.
Proline residues can play a significant role in charge transfer processes within peptides. While proline itself has a high ionization potential, sequences of proline can facilitate long-distance electron transfer. DFT calculations on model systems have shown that in radical cations of peptides containing proline, the charge can be stabilized by the lone pairs of electrons on the nitrogen and oxygen atoms of the amide groups.
In a molecule like this compound, the proline moiety can influence the distribution of charge in a larger peptide system. Computational studies on model compounds like N-acetylproline dimethylamide have demonstrated that proline can adopt conformations that promote hyperconjugation between adjacent amide groups, which in turn lowers the ionization energy of the peptide. This suggests that the propionyl-proline unit could act as a relay station in electron transfer processes. sonar.ch
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and bonding within a molecule.
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For this compound, DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. A smaller gap generally implies a more reactive molecule. These calculations can be performed for both the cis and trans conformers to assess their relative stabilities and electronic characteristics.
Table 2: Illustrative Electronic Properties of an N-Acyl-D-proline Derivative from DFT Calculations
| Property | Value (Illustrative) |
|---|---|
| Energy of HOMO | -7.0 eV |
| Energy of LUMO | -0.5 eV |
| HOMO-LUMO Gap | 6.5 eV |
Note: These values are representative and intended to illustrate the type of data obtained from DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. It provides a localized picture of the electronic structure, which is useful for understanding stabilizing interactions such as hyperconjugation.
In this compound, a key stabilizing interaction is the delocalization of the lone pair of electrons on the amide nitrogen atom into the antibonding orbital of the carbonyl group (n → π* interaction). This interaction is fundamental to the planar and rigid nature of the peptide bond. NBO analysis can quantify the energy of this interaction, which contributes significantly to the rotational barrier of the amide bond.
Computational Analysis of Protein-Ligand Interactions
Understanding how a small molecule like this compound might interact with a protein is crucial for applications in medicinal chemistry and chemical biology. Computational methods such as molecular docking and molecular dynamics simulations are used to predict and analyze these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method can be used to screen for potential binding partners of this compound and to generate an initial model of the protein-ligand complex. The scoring functions used in docking estimate the binding affinity based on various types of interactions.
Following docking, molecular dynamics simulations can be used to refine the binding pose and to study the stability and dynamics of the protein-ligand complex over time. These simulations provide a more detailed picture of the interactions, including:
Hydrogen bonds: Interactions between the carbonyl oxygen of the propionyl group or the carboxylate of the proline with hydrogen bond donors on the protein.
Hydrophobic interactions: Interactions between the aliphatic portions of the propionyl group and the proline ring with nonpolar residues of the protein.
Van der Waals forces: General attractive or repulsive forces between the ligand and the protein.
Molecular Docking Studies for Binding Modes
In principle, molecular docking simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a target protein. The simulation would predict the preferred binding orientation and conformation of the ligand, and the binding affinity would be estimated through scoring functions. This information would be crucial for understanding the potential interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of this compound to a biological target.
For instance, studies on other proline analogs have successfully used molecular docking to elucidate their binding mechanisms. nih.gov These studies provide a framework for how such an investigation on this compound could be approached.
Prediction of Structural Impacts on Protein Stability (e.g., Missense Variants)
The impact of proline residues on protein stability is a well-studied area. Proline's unique cyclic structure restricts the conformational flexibility of the polypeptide backbone, which can have a significant stabilizing or destabilizing effect depending on its location within the protein structure. plos.orgresearchgate.net The introduction of a proline residue can decrease the conformational entropy of the unfolded state, which can lead to an increase in protein stability. researchgate.net
However, specific computational studies predicting the impact of a this compound modification on protein stability, particularly in the context of missense variants, were not found in the available literature. Such a study would likely involve computational methods like molecular dynamics simulations to compare the stability of the modified protein with its wild-type counterpart. Key parameters such as changes in free energy of unfolding (ΔΔG) would be calculated to quantify the stabilizing or destabilizing effect.
Table 1: General Effects of Proline on Protein Stability
| Feature of Proline | Impact on Protein Structure and Stability |
| Rigid Pyrrolidine Ring | Restricts the φ dihedral angle, reducing backbone flexibility. plos.org |
| Lack of Amide Hydrogen | Prevents the formation of a main-chain hydrogen bond. plos.org |
| Conformational Entropy | Can decrease the conformational entropy of the denatured state, potentially increasing stability. plos.org |
| Secondary Structure | Often found in turns and can act as a helix breaker. researchgate.net |
This table is based on the general properties of the proline residue, as specific data for this compound is not available.
Structure-Activity Relationship (SAR) Studies in Research Settings
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. While SAR studies have been conducted on various classes of proline derivatives, nih.govnih.gov specific SAR studies centered on this compound were not identified in the reviewed scientific literature.
A hypothetical SAR study of this compound would involve synthesizing a series of analogs with modifications at the propionyl group and the proline ring. These analogs would then be tested for their biological activity to determine how these structural changes influence their potency and selectivity.
For example, a study on proline analog inhibitors of proline dehydrogenase explored how modifications to the ring size and the carboxylate group affected inhibitory activity. nih.gov This type of systematic structural modification and subsequent activity testing would be essential to build an SAR model for this compound.
Advanced Research Applications of 1 Propionyl D Proline and Its Analogs
Development and Utilization of Biochemical Probes
The unique structural characteristics of 1-Propionyl-D-proline make it and its analogs valuable scaffolds for the development of biochemical probes. These probes are instrumental in studying complex biological processes. By incorporating reporter groups such as fluorescent tags, biotin, or photoactivatable moieties, researchers can create tools for visualizing, identifying, and quantifying the interactions of these molecules within cellular environments.
One approach involves the synthesis of photoactivatable derivatives, analogous to "photoproline," where a photo-reactive group is incorporated into the molecule. researchgate.net Upon photoactivation, these probes can form covalent bonds with interacting partners, such as enzymes or receptors, enabling their identification and characterization. For instance, a derivative of this compound could be synthesized with a diazirine group on the propionyl chain, which upon UV irradiation would generate a reactive carbene species. researchgate.net
Furthermore, the development of probes targeting specific enzyme classes, like serine hydrolases, can be adapted for N-acyl-D-proline derivatives. nih.gov A fluorophosphonate probe attached to a this compound analog could be used to specifically label and profile the activity of enzymes that recognize and process this particular N-acyl-D-amino acid structure. nih.gov Such probes are crucial for activity-based protein profiling (ABPP), a powerful technique for discovering novel enzymes and understanding their roles in physiology and disease.
Table 1: Potential Biochemical Probes Based on this compound
| Probe Type | Reporter Group | Potential Application |
| Photoaffinity Probe | Diazirine | Covalent labeling and identification of binding proteins (e.g., enzymes, receptors). |
| Fluorescent Probe | Fluorophore (e.g., NBD, fluorescein) | Visualization of cellular uptake and subcellular localization. |
| Affinity Probe | Biotin | Isolation and purification of interacting proteins for subsequent identification by mass spectrometry. |
| Activity-Based Probe | Fluorophosphonate | Covalent labeling and activity profiling of specific hydrolases that recognize N-acyl-D-proline. |
Application in Asymmetric Synthesis as Chiral Reagents or Intermediates
D-proline and its derivatives are well-established as powerful tools in asymmetric synthesis, acting as organocatalysts or chiral auxiliaries to control the stereochemical outcome of chemical reactions. libretexts.orgmdpi.com The N-acylation of D-proline, as in this compound, can further modulate its catalytic activity and selectivity, making it a valuable intermediate in the synthesis of complex chiral molecules.
N-acyl amino acids, including proline derivatives, have been employed as chiral auxiliaries. nih.govnih.gov The N-propionyl group in this compound can influence the steric and electronic environment around the chiral center, thereby directing the approach of reactants in a stereoselective manner. For example, N-acyloxazolidinones, which share structural similarities with N-acylprolines, are widely used as chiral auxiliaries in a variety of asymmetric transformations, including aldol additions, Michael additions, and alkylations. nih.gov The rigid conformation imposed by the N-acyl group helps to create a well-defined chiral environment, leading to high levels of diastereoselectivity.
Moreover, the development of chiral ionic liquids based on proline highlights the versatility of modifying the proline scaffold for catalytic applications. mdpi.com While these studies have primarily focused on L-proline, the principles can be extended to D-proline derivatives like this compound. The propionyl group could be further functionalized to create novel chiral catalysts with unique reactivity and selectivity profiles.
Studies on Peptide-Protein Recognition and Interaction Motifs
The incorporation of proline and its analogs into peptides has a profound impact on their conformation and, consequently, their ability to participate in peptide-protein recognition events. nih.govnih.gov The N-propionyl group of this compound can serve as a tool to probe and manipulate these interactions. Proline's cyclic structure restricts the backbone dihedral angles, and the cis/trans isomerization of the X-Pro amide bond is a critical determinant of peptide and protein structure. nih.govsigmaaldrich.com
N-capping groups, such as the propionyl group in this compound, can influence the cis/trans equilibrium of the amide bond. nih.gov This modulation of conformational preference can be exploited to study the structural requirements for specific peptide-protein interactions. For example, by comparing the binding of a peptide containing D-proline with one containing this compound, researchers can elucidate the role of the N-terminal region in molecular recognition.
Furthermore, the study of proline-containing tripeptides has revealed that the chirality of the preceding amino acid influences the preferred conformation (e.g., βII- or βII'-turns). bohrium.com The presence of an N-propionyl group could introduce additional steric and electronic effects that further refine these conformational preferences, providing a means to fine-tune the structure of peptide-based inhibitors or modulators of protein-protein interactions.
Investigation of Stereospecificity in Enzymatic Reactions and Biological Systems
Enzymes typically exhibit a high degree of stereospecificity, often preferentially recognizing one stereoisomer of a substrate over another. youtube.com While L-amino acids are predominant in most biological systems, the discovery of D-amino acids and enzymes that act on them has expanded our understanding of biological stereochemistry. This compound can be a valuable tool for investigating the stereospecificity of enzymes involved in amino acid metabolism.
Specifically, enzymes such as N-acyl-D-amino-acid deacylases (also known as D-aminoacylases) catalyze the hydrolysis of N-acyl-D-amino acids to a D-amino acid and a fatty acid. wikipedia.org this compound could serve as a specific substrate to identify and characterize novel enzymes of this class. By monitoring the enzymatic hydrolysis of this compound, researchers can determine the substrate specificity and kinetic parameters of these enzymes, shedding light on their biological roles.
Furthermore, the metabolism of N-acyl amino acids is a complex process involving multiple enzymes, such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1). elifesciences.orgsemanticscholar.org While these enzymes have been studied primarily with N-acyl-L-amino acids, using this compound as a substrate could reveal whether they also possess activity towards N-acyl-D-amino acids, thus providing insights into the stereochemical tolerance of these important metabolic enzymes.
Controlled Release Systems for Research Compounds (Analogous to Prodrug Concepts in Research)
The concept of prodrugs, where a bioactive molecule is chemically modified to improve its pharmacokinetic and pharmacodynamic properties, can be applied in a research context to create controlled-release systems for specific compounds. nih.govmdpi.com this compound can be viewed as a research compound that, upon enzymatic cleavage of the propionyl group, releases D-proline. This strategy can be particularly useful in cell-based assays or in vivo studies in model organisms.
The N-propionyl group can enhance the lipophilicity of D-proline, potentially improving its cell membrane permeability. mdpi.com This is analogous to prodrug strategies that use amino acid esters to enhance drug uptake. nih.gov Once inside the cell, intracellular amidases or deacylases could cleave the propionyl group, leading to a sustained release of D-proline at the site of action. This approach would allow for a more controlled and prolonged exposure of cells or tissues to D-proline compared to administering the unmodified amino acid.
This concept is particularly relevant for studying the biological roles of D-amino acids, which are often present at low concentrations and can be rapidly metabolized. By using a more stable and permeable precursor like this compound, researchers can better investigate the downstream effects of D-proline in various biological systems.
Mechanistic Studies of Amino Acid Metabolism in Model Organisms
Modified amino acids, such as this compound, can serve as valuable metabolic probes to elucidate the pathways of amino acid metabolism in model organisms. researchgate.net The introduction of the propionyl group creates a unique chemical entity that can be traced as it is processed by metabolic enzymes.
For instance, studies in bacteria like Sinorhizobium meliloti have detailed the catabolic pathways for D-proline. nih.gov This organism can utilize D-proline as a carbon and nitrogen source, converting it to L-proline via a series of enzymatic steps. nih.gov By introducing this compound to such a system, researchers could investigate whether the N-acyl group is first removed by a deacylase before the D-proline enters its catabolic pathway, or if the entire molecule is processed by a different set of enzymes. This would provide insights into the substrate promiscuity of the enzymes involved in D-amino acid metabolism.
Furthermore, the metabolism of N-acyl amino acids is increasingly recognized as an important regulatory pathway. frontiersin.orgnih.gov Using this compound in metabolic studies with model organisms could help to identify and characterize the enzymes and transporters involved in the uptake and breakdown of N-acyl-D-amino acids. The metabolic fate of the propionyl group could also be tracked, potentially revealing links to other metabolic pathways such as fatty acid metabolism.
Future Directions and Emerging Research Avenues for 1 Propionyl D Proline
Integration of Multi-Omics Data for Systems-Level Understanding
A systems-level understanding of the biological impact of 1-Propionyl-D-proline necessitates the integration of multiple high-throughput data streams. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to elucidate the compound's mechanism of action and its effects on cellular networks.
Future research could employ these techniques in cellular models to map the systemic changes following exposure to this compound. For instance, studies on related disorders of propionate (B1217596) metabolism, such as methylmalonic acidemia (MMA) and propionic acidemia (PA), have successfully used multi-omics to identify dysregulated pathways, including serine and thiol metabolism. nih.gov By performing global proteomic and untargeted metabolomics analyses on cells or model organisms treated with this compound, researchers could identify novel affected pathways and biomarkers. nih.gov
Probabilistic data integration methods could be applied to jointly analyze these diverse datasets, highlighting potentially druggable pathways and genes influenced by the compound. nih.gov This approach moves beyond single-dataset analysis to provide a more unified and comprehensive summary of the compound's biological footprint. nih.gov Such studies would be crucial in generating testable hypotheses about the function of this compound and its metabolic fate.
| Omics Technology | Potential Application for this compound Research |
| Transcriptomics | Identify changes in gene expression in response to the compound, revealing regulatory networks. |
| Proteomics | Quantify global changes in protein abundance and post-translational modifications, identifying protein targets. |
| Metabolomics | Profile changes in endogenous small molecules to understand metabolic reprogramming and identify breakdown products. |
Exploration of Novel Enzymatic Transformations Involving N-Acylated Prolines
The biosynthesis and metabolism of N-acylated prolines, including this compound, are likely governed by specific enzymatic activities. A key future direction is the discovery and characterization of enzymes capable of catalyzing the formation or cleavage of the propionyl-proline bond. Research into enzymes like proline acylase, which has been identified in Pseudomonas species, provides a starting point for identifying catalysts that act on N-acyl-proline structures. acs.org
Furthermore, enzymatic strategies are being developed for the specific modification of N-terminal proline residues in proteins. chemrxiv.orgberkeley.edu For example, tyrosinase from Agaricus bisporus can oxidize phenol (B47542) derivatives, which then couple to N-terminal prolines under mild conditions. chemrxiv.orgberkeley.edu Exploring whether similar enzymatic activities exist for the transfer of acyl groups, like propionyl, to the proline ring could uncover novel biosynthetic pathways. Investigating transferase enzymes, which are known to catalyze the transfer of functional groups, could be a particularly fruitful area. nih.gov The enzymatic synthesis of N-myristoylglycyl peptides, which is dependent on ATP and CoA, suggests that similar mechanisms could exist for the propionylation of proline. nih.gov
Advancements in High-Throughput Analytical Methodologies for Complex Research Matrices
To effectively study this compound in biological systems, robust and high-throughput analytical methods are essential. Current methods for proline quantification, such as ninhydrin-based colorimetric assays, have been adapted for high-throughput screening in microplates. prometheusprotocols.netresearchgate.net These assays are useful for measuring total free proline content and are sensitive enough to detect nanomole levels. prometheusprotocols.net
However, these methods often lack the specificity to distinguish between proline and its acylated derivatives or may suffer from interference from other amino acids and compounds in complex biological samples. frontiersin.org Future advancements should focus on developing highly specific assays for N-acylated prolines. This could involve the design of enzymatic assays that are superior in specificity to chemical methods. frontiersin.org Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) offer high specificity and sensitivity but may require further optimization for high-throughput applications. Developing new derivatization reagents or specific antibodies for immunoassays could also pave the way for rapid and specific quantification of this compound in diverse research matrices like cell lysates, plasma, and tissue extracts.
Computational Design and Rational Engineering of Proline Derivatives for Specific Research Probes
Computational tools are becoming indispensable for the rational design of novel molecules with specific biological activities. Future research can leverage these methods to engineer derivatives of this compound to serve as specific research probes. By using computational investigation and density functional theory, the structural differences that influence the chemical properties of proline derivatives can be analyzed to design new catalysts or inhibitors. researchgate.net
Molecular docking simulations can explore the binding modes of proline derivatives with target proteins, providing a basis for designing compounds with high affinity and selectivity. nih.gov This approach has been used to develop novel proline analogs as potent inhibitors of enzymes like dipeptidyl peptidase IV. nih.gov Structure-based design tools, such as web servers that systematically analyze protein structures, can identify optimal sites for proline substitutions to stabilize specific protein conformations. nih.gov By applying these computational strategies, derivatives of this compound could be rationally engineered to create fluorescent probes, affinity labels, or metabolic inhibitors to investigate specific biological processes.
| Computational Method | Application in Proline Derivative Research |
| Molecular Docking | Predicts binding modes of proline derivatives to protein targets. nih.gov |
| Density Functional Theory (DFT) | Analyzes electronic structure to understand and predict reactivity and stereoselectivity. researchgate.net |
| Structure-Based Design | Identifies strategic modifications to achieve desired properties, such as protein stabilization. nih.gov |
Discovery of Non-Canonical Biological Functions in Advanced Model Systems
Proline itself has multifaceted roles in cell biology, acting as a precursor for proteins, an energy source, and an antistress molecule. nih.gov The acylation of proline, as in this compound, represents a "non-canonical" modification that could impart novel biological functions. The introduction of non-canonical amino acids (ncAAs) into proteins is a strategy used to modify reactivity, enhance stability, and introduce new functionalities. nih.govacs.org
Future research should explore the possibility that this compound has unique, non-canonical roles in cellular processes. This could involve investigating its effects in advanced model systems, such as organoids or specific animal models. Research into peptidomimetics often incorporates non-canonical amino acids, such as D-amino acids or N-alkylated groups, to improve stability and biological function. researchgate.net By studying the impact of this compound on cellular signaling, gene expression, and metabolic flux in these advanced models, researchers may uncover previously unknown functions. For example, it could act as a signaling molecule, a modulator of protein-protein interactions, or a substrate for uncharacterized metabolic pathways.
Q & A
Q. How should researchers address ethical and practical challenges in transitioning this compound to early-phase clinical trials?
- Methodological Answer : Develop a FINER (Feasible, Interesting, Novel, Ethical, Relevant) protocol with staggered dosing cohorts. Include rigorous inclusion/exclusion criteria and pre-trial toxicity assessments. Consult regulatory guidelines (e.g., ICH-GCP) for human subject protections .
Data Presentation and Reproducibility Guidelines
- Tables : Include synthetic yields, spectroscopic data (e.g., NMR shifts), and bioactivity metrics (IC₅₀, AUC). Use ANOVA for multi-group comparisons .
- Figures : Highlight dose-response curves, molecular interaction diagrams, and pharmacokinetic profiles. Ensure axis labels adhere to IUPAC standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
